![molecular formula C7H7Cl2N3O3 B13865888 Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is a chemical compound with the molecular formula C7H7Cl2N3O3 and a molecular weight of 252.05 g/mol . This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. The presence of chlorine atoms and an ethyl ester group in its structure makes it a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate can be synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of cyanuric chloride with ethyl glycolate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at a temperature range of 70-80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency, yield, and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline, benzylamine, and morpholine are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazine derivatives, where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate involves its interaction with biological targets through nucleophilic substitution reactions. The chlorine atoms in the triazine ring can be replaced by nucleophiles present in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of the target molecules, resulting in antimicrobial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with similar reactivity but different substitution patterns.
4,6-Diazido-1,3,5-triazine: A high-energy compound with applications in explosives and propellants.
Uniqueness
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is unique due to the presence of both chlorine atoms and an ethyl ester group in its structure. This combination allows for versatile reactivity and a wide range of applications in different fields .
Eigenschaften
Molekularformel |
C7H7Cl2N3O3 |
|---|---|
Molekulargewicht |
252.05 g/mol |
IUPAC-Name |
ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate |
InChI |
InChI=1S/C7H7Cl2N3O3/c1-2-14-4(13)3-15-7-11-5(8)10-6(9)12-7/h2-3H2,1H3 |
InChI-Schlüssel |
YVGUPESZDNAORE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


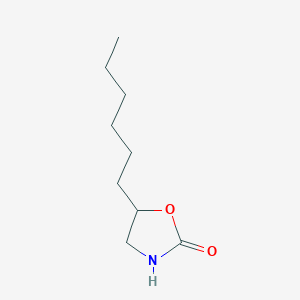
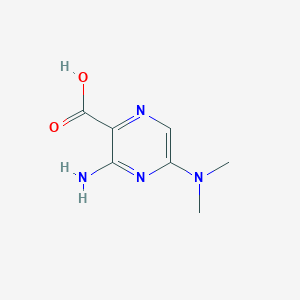
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)

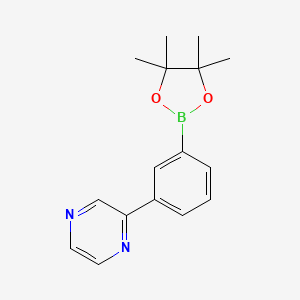

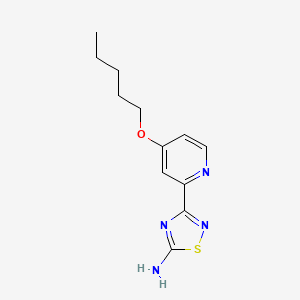

![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)

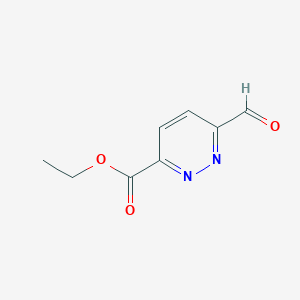
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
